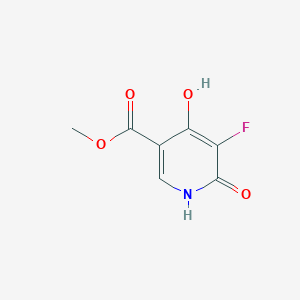
Methyl 5-Fluoro-4,6-dihydroxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Fluoro-4,6-dihydroxynicotinate is a fluorinated derivative of nicotinic acid This compound is characterized by the presence of a fluorine atom at the 5-position and hydroxyl groups at the 4 and 6 positions on the nicotinic acid ring The methyl ester group is attached to the carboxyl group of the nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-4,6-dihydroxynicotinate typically involves the fluorination of a suitable nicotinic acid derivative. One common method is the direct fluorination of 4,6-dihydroxynicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting 5-fluoro-4,6-dihydroxynicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly fluorinating agents may also be considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Fluoro-4,6-dihydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 5-fluoro-4,6-dihydroxyquinoline.
Reduction: Formation of 5-fluoro-4,6-dihydroxy-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-Fluoro-4,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine.
Mécanisme D'action
The mechanism of action of Methyl 5-Fluoro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,6-dihydroxynicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Fluoro-2,6-dihydroxynicotinate: Lacks the hydroxyl group at the 4-position.
Methyl 5-Fluoro-2,6-dihydroxynicotinate: Similar but with hydroxyl groups at different positions.
Uniqueness
Methyl 5-Fluoro-4,6-dihydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H6FNO4 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
methyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) |
Clé InChI |
CTCZQSKZAKFYLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC(=O)C(=C1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















